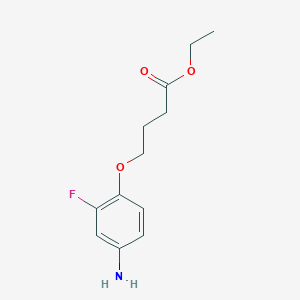
Ethyl 4-(4-amino-2-fluorophenoxy)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-amino-2-fluorophenoxy)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butanoate chain, which is further substituted with a 4-amino-2-fluorophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-amino-2-fluorophenoxy)butanoate typically involves a multi-step process. One common method includes the reaction of 4-amino-2-fluorophenol with butanoic acid derivatives under specific conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product .
化学反応の分析
Types of Reactions
Ethyl 4-(4-amino-2-fluorophenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The amino and fluorophenoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent .
科学的研究の応用
Ethyl 4-(4-amino-2-fluorophenoxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Ethyl 4-(4-amino-2-fluorophenoxy)butanoate involves its interaction with specific molecular targets. The amino and fluorophenoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA .
類似化合物との比較
Similar Compounds
- Ethyl 4-(4-cyano-2-fluorophenoxy)butanoate
- Ethyl 4-(4-methyl-2-fluorophenoxy)butanoate
- Ethyl 4-(4-chloro-2-fluorophenoxy)butanoate
Uniqueness
Ethyl 4-(4-amino-2-fluorophenoxy)butanoate is unique due to the presence of the amino group, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H16FNO3 |
|---|---|
分子量 |
241.26 g/mol |
IUPAC名 |
ethyl 4-(4-amino-2-fluorophenoxy)butanoate |
InChI |
InChI=1S/C12H16FNO3/c1-2-16-12(15)4-3-7-17-11-6-5-9(14)8-10(11)13/h5-6,8H,2-4,7,14H2,1H3 |
InChIキー |
OJYWXGAFZYJRQZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















